

improving the solubility of Combretastatin A1 phosphate for research

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Compound of Interest

Compound Name: Combretastatin A1 phosphate

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Technical Support Center: Combretastatin A1 Phosphate (CA1P)

Welcome to the technical support center for **Combretastatin A1 Phosphate** (CA1P). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of CA1P in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **Combretastatin A1 Phosphate** (CA1P) and what is its primary mechanism of action?

A1: **Combretastatin A1 Phosphate** (CA1P), also known as Oxi4503, is a water-soluble prodrug of Combretastatin A1.[1][2] It functions as a potent vascular disrupting agent (VDA) with anti-angiogenic and antineoplastic activities.[2][3] Upon administration, CA1P is dephosphorylated to its active form, Combretastatin A1 (CA1), which binds to tubulin at the colchicine-binding site.[2][4] This interaction leads to the depolymerization of microtubules, resulting in the disruption of the tumor vasculature, which in turn causes tumor blood flow to cease and leads to tumor cell necrosis.[1][2]

Q2: How does CA1P's solubility compare to its parent compound, Combretastatin A1?







A2: CA1P was specifically developed as a water-soluble derivative to overcome the poor solubility of the parent compound, Combretastatin A1.[1][5] This improved aqueous solubility facilitates its use in research, particularly for in vivo studies.[1]

Q3: What are the recommended storage conditions for CA1P stock solutions?

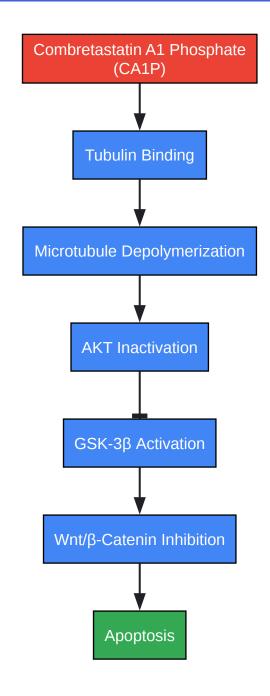
A3: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared stock solution and store it under the following conditions:

- -80°C: for up to 6 months.[3]
- -20°C: for up to 1 month (protect from light).[3]

Q4: What is the known signaling pathway affected by CA1P?

A4: CA1P has been shown to induce microtubule depolymerization, which leads to the inactivation of AKT.[4] This, in turn, results in the activation of GSK-3β and subsequent inhibition of the Wnt/β-Catenin signaling pathway, ultimately leading to a down-regulation of Mcl-1 and induction of apoptosis.[4]





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Caption: CA1P Signaling Pathway leading to Apoptosis.

Troubleshooting Guide

Problem: My CA1P solution appears cloudy or has visible precipitate after preparation.

- Possible Cause: Incomplete dissolution of the compound.
- Solution:



- Gently warm the solution.
- Use sonication to aid in dissolution.[3]
- Ensure the correct solvent system and proportions are being used as detailed in the experimental protocols below.

Problem: I am observing lower than expected efficacy in my in vivo experiments.

- Possible Cause 1: Degradation of the CA1P stock solution.
- Solution 1: Ensure that stock solutions have been stored correctly at -80°C or -20°C for the recommended duration and have not undergone multiple freeze-thaw cycles.[3] Always use freshly prepared dilutions for experiments.
- Possible Cause 2: Sub-optimal dosage.
- Solution 2: CA1P has been shown to be effective at producing tumor growth delays in mice at a dose of 50 mg/kg, with significant tumor necrosis observed.[1][6] Review your current dosage and consider titration to an effective concentration for your specific tumor model.

Problem: My in vitro results are inconsistent.

- Possible Cause: Variability in cell seeding density or treatment timing.
- Solution: Standardize your cell seeding protocol and the timing of CA1P administration postseeding to ensure reproducibility.[7]

Experimental Protocols

Protocol 1: Preparation of CA1P Stock Solution with Co-solvents

This protocol is suitable for achieving a concentration of ≥ 5 mg/mL for in vivo studies.[3]

- Prepare the following solvent mixture:
 - 10% DMSO



- o 40% PEG300
- 5% Tween-80
- 45% Saline
- Add the solvents sequentially to the CA1P powder, ensuring each component is fully dissolved before adding the next.
- If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.

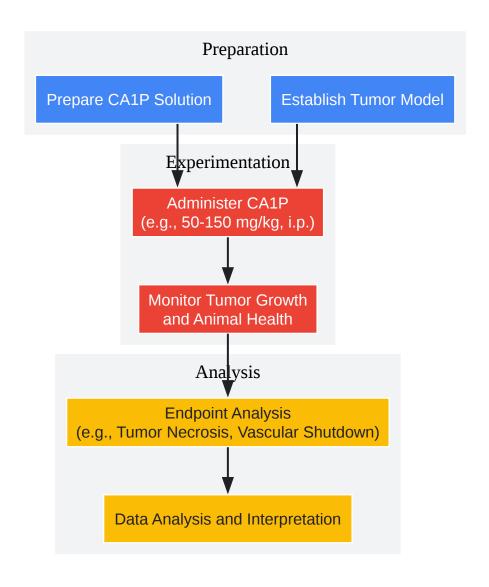
Protocol 2: Preparation of CA1P Stock Solution with SBE-β-CD

This alternative protocol can also be used to achieve a concentration of ≥ 5 mg/mL.[3]

- Prepare the following solvent mixture:
 - 10% DMSO
 - 90% (20% SBE-β-CD in Saline)
- Add the DMSO to the CA1P powder and ensure it is dissolved.
- Add the SBE-β-CD in Saline solution and mix thoroughly.

General Experimental Workflow for In Vivo Vascular Disrupting Agent Study





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Caption: Workflow for in vivo evaluation of CA1P.

Quantitative Data Summary

Table 1: Solubility Formulations for Combretastatin A1 Phosphate

Protocol	Solvent System	Achievable Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL (10.16 mM)[3]
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 5 mg/mL (10.16 mM)[3]



Table 2: Recommended In Vivo Dosages in Murine Models

Compound	Dosage	Effect	Animal Model
Combretastatin A1 Phosphate	50 mg/kg	Significant tumor growth delays[1][6]	Murine Colon Adenocarcinoma (MAC29)[1]
Combretastatin A1 Phosphate	150 mg/kg	Strong decrease in vascular volume after 2 hours[8][9]	Murine Colon Adenocarcinoma (MAC29)[8]

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